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Compound of Interest

Compound Name: 1-Isopropylimidazolidin-2-one

Cat. No.: B1321413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold is a privileged heterocyclic motif that forms the core of a wide

array of biologically active molecules. Its synthetic tractability and ability to engage in various

biological interactions have made it a focal point in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the significant biological activities

exhibited by substituted imidazolidin-2-one derivatives, with a focus on their roles as enzyme

inhibitors, anticancer agents, and antimicrobial compounds. This document is intended to be a

resource for researchers, scientists, and professionals involved in drug development, offering a

compilation of quantitative data, detailed experimental protocols for key assays, and

visualizations of relevant signaling pathways and experimental workflows.

Quantitative Biological Activity Data
The biological efficacy of substituted imidazolidin-2-ones has been quantified across various

studies. The following tables summarize key inhibitory and cytotoxic data to facilitate

comparative analysis.

Table 1: Inhibition of Lymphoid-Specific Tyrosine Phosphatase (Lyp) by Imidazolidine-2,4-dione

Derivatives
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Compound Target IC50 (µM) Ki (µM)
Inhibition
Type

Reference

9p Lyp 6.95 - - [1]

9r Lyp 2.85 1.09 Competitive [1]

Table 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Substituted Imidazolidin-2-ones

Compound Target pI50 Reference

3-heptyl-5,5'-

diphenylimidazolidine-

2,4-dione (14)

FAAH 5.12 [2]

5,5'-diphenyl-3-

tetradecyl-2-thioxo-

imidazolidin-4-one

(46)

FAAH 5.94 [2]

Table 3: Cytotoxic Activity of Imidazolidin-2,4-dione Derivatives against Cancer Cell Lines
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Compound Cell Line IC50 (µM) Reference

Derivative 1

(Compound 24)
MCF-7 4.92 ± 0.3 [3]

Derivative 1

(Compound 24)
HCT-116 12.83 ± 0.9 [3]

Derivative 2

(Compound 13)
MCF-7 9.58 [3]

Derivative 2

(Compound 13)
HCT-116 20.11 [3]

3-{[1,3-Dimethyl-2,6-

di(4'-nitrophenyl)

piperidin-4-

ylidene]amino}imidazo

lidine-2,4-dione (3e)

MCF-7 20.4 (LD50) [4]

Table 4: Antimicrobial Activity of Substituted Imidazolidin-2-ones
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Compound Activity
Target
Organism(s)

Details Reference

Imidazolidine-

2,4-diones 4c

Virulence

Inhibition

Pseudomonas

aeruginosa

Complete

inhibition of

protease

[5]

Imidazolidine-

2,4-diones 4j

Virulence

Inhibition

Pseudomonas

aeruginosa

Complete

inhibition of

protease

[5]

Imidazolidine-

2,4-diones 12a

Virulence

Inhibition

Pseudomonas

aeruginosa

Complete

inhibition of

protease

[5]

2-

Thioxoimidazolidi

n-4-one

derivative 7a

Virulence

Inhibition

Pseudomonas

aeruginosa

96.4% inhibition

of pyocyanin

production at 1

mg/ml

[5]

(±)1,1'-(3-

(((1E,2E)-3-(2-

methoxyphenyl)a

llylidene)amino)-

4-oxo-2-

thioxoimidazolidi

ne-1,5-diyl)-

bis(propan-1-

one)

Antifungal Not specified
Comparable to

ketoconazole
[6]

(±)1,1'-(3-((2,4-

dichlorobenzylide

ne)amino)-4-oxo-

2-

thioxoimidazolidi

ne-1,5-diyl)bis-

(propan-1-one)

Antifungal Not specified
Comparable to

ketoconazole
[6]

Detailed Experimental Protocols
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This section provides detailed methodologies for key experiments cited in the literature

concerning the biological evaluation of substituted imidazolidin-2-ones.

Lymphoid-Specific Tyrosine Phosphatase (Lyp)
Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds

against Lyp, a key negative regulator of T-cell activation.[7]

Materials:

Recombinant human Lyp enzyme.

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT.

Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Test compounds (substituted imidazolidin-2-ones) dissolved in DMSO.

96-well black, flat-bottom plates.

Fluorescence microplate reader.

Procedure:

Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay

buffer to the desired final concentrations. The final DMSO concentration in the assay should

not exceed 1%.

To the wells of the 96-well plate, add 50 µL of the diluted test compounds or vehicle (for

control wells).

Add 25 µL of the recombinant Lyp enzyme solution (at a final concentration of, for example,

50 nM) to each well.

Incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme

and the inhibitors.
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Initiate the enzymatic reaction by adding 25 µL of the DiFMUP substrate solution to each

well.

Immediately measure the increase in fluorescence (excitation at 360 nm, emission at 460

nm) kinetically over a period of 30 minutes at 37°C using a microplate reader.

Data Analysis: The rate of the reaction is determined from the linear portion of the

fluorescence versus time curve. The percent inhibition is calculated relative to the vehicle

control. IC50 values are determined by plotting the percent inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of FAAH, an enzyme that degrades fatty

acid amides like anandamide.[8]

Materials:

Recombinant human or rat FAAH.

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

FAAH Substrate (e.g., AMC arachidonoyl amide).

Test compounds dissolved in DMSO.

96-well white, opaque, flat-bottom plates.

Fluorescence microplate reader.

Procedure:

Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

In a 96-well plate, add 170 µL of assay buffer, 10 µL of the diluted FAAH enzyme, and 10 µL

of the test compound solution to the inhibitor wells.
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For control wells (100% initial activity), add 170 µL of assay buffer, 10 µL of diluted FAAH,

and 10 µL of the solvent.

For background wells, add 180 µL of assay buffer and 10 µL of the solvent.

Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for time-

dependent inhibition.

Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

Incubate the plate for 30 minutes at 37°C.

Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission

wavelength of 450-465 nm.

Data Analysis: Subtract the average fluorescence of the background wells from all other

readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the

100% initial activity control. Determine the IC50 value by plotting the percent inhibition

versus the logarithm of the inhibitor concentration.

In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as

an indicator of cell viability, proliferation, and cytotoxicity.[2][9]

Materials:

Cancer cell line of interest (e.g., MCF-7, HCT-116).

Complete cell culture medium.

Test compounds (substituted imidazolidin-2-ones) dissolved in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
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96-well flat-bottom sterile culture plates.

Microplate reader.

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g.,

5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at

37°C in a 5% CO₂ incubator.

Cell Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24

hours, replace the medium in the wells with 100 µL of the medium containing the test

compounds at various concentrations. Include vehicle control wells (medium with DMSO)

and blank wells (medium only).

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂

incubator.

MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and

incubate for an additional 2-4 hours at 37°C, protected from light.

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of

the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used for background

subtraction.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the logarithm of the compound concentration to determine the

IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent against a specific microorganism.[6][10]
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Materials:

Bacterial or fungal strain of interest.

Appropriate broth medium (e.g., Mueller-Hinton Broth).

Test compounds dissolved in a suitable solvent.

96-well microtiter plates.

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

Incubator.

Procedure:

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth

medium directly in the wells of a 96-well plate.

Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and

adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

Dilute this suspension to achieve the final desired inoculum concentration in the wells

(typically 5 x 10⁵ CFU/mL).

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the

serially diluted compounds. Include a positive control well (inoculum without compound) and

a negative control well (broth only).

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-20 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Data Analysis: The results are reported as the MIC value in µg/mL or µM.

Signaling Pathways and Experimental Workflows
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Visualizing the complex biological processes and experimental designs is crucial for a deeper

understanding. The following diagrams, created using the DOT language, illustrate key

signaling pathways and workflows relevant to the biological activities of substituted

imidazolidin-2-ones.
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Caption: Lyp-mediated negative regulation of the TCR signaling pathway and its inhibition by

substituted imidazolidin-2-ones.
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Caption: The role of FAAH in endocannabinoid signaling and its inhibition by substituted

imidazolidin-2-ones.
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Caption: A typical experimental workflow for screening the anticancer activity of substituted

imidazolidin-2-ones using the MTT assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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